molecular formula C9H8N3NaO3S B1429319 Sulfisozole CAS No. 37514-39-9

Sulfisozole

Cat. No. B1429319
CAS RN: 37514-39-9
M. Wt: 261.24 g/mol
InChI Key: ILJOTUZCTLKWTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfisoxazole derivatives have been synthesized with 94% and 72–81% yields . Synthetic modifications of sulfathiazole derivatives have become an interesting approach to enhance their biological properties in line with their applications .


Molecular Structure Analysis

Sulfisoxazole, C11H13N3O3S, crystallizes in the orthorhombic system, space group Pbca .


Chemical Reactions Analysis

Sulfisoxazole derivatives have shown potent inhibitory activity against Gram-negative E. coli . The radical scavenging activities of these compounds were evaluated using DPPH radical assay .

Scientific Research Applications

Oxidation in Water Treatment

Sulfisoxazole, along with other sulfonamides, has been studied for its interaction with ferrate(VI), an environmentally friendly oxidant, in water treatment processes. Research by Sharma, Mishra, and Nesnas (2006) investigated the oxidation of sulfonamides, including sulfisoxazole, in water, demonstrating that ferrate(VI) can effectively remove sulfonamides and convert them to less toxic byproducts, which is significant for water purification and environmental protection (Sharma, Mishra, & Nesnas, 2006).

Clinical Analysis

Tseng and Smith (1994) developed a microtiter plate assay for sulfonamides, including sulfisoxazole, which is crucial for monitoring patients receiving these drugs. This assay is advantageous for its simplicity, rapidity, and suitability for measuring clinically relevant concentrations of sulfonamides in biological fluids (Tseng & Smith, 1994).

Degradation by Microorganisms

A study by Ricken et al. (2013) explored an unusual microbial strategy for eliminating sulfonamide antibiotics, including sulfisoxazole. They discovered that a specific microbial strain employed ipso-hydroxylation followed by fragmentation, resulting in the degradation of sulfisoxazole, highlighting a potential natural method for the removal of such antibiotics from the environment (Ricken et al., 2013).

Application in Cancer Research

Remarkably, sulfisoxazole has been identified as an inhibitor of small extracellular vesicles' secretion from breast cancer cells, as studied by Im et al. (2019). This discovery suggests its potential use in cancer therapy and provides insights into the mechanism of action of sulfisoxazole in the context of cancer cell biology (Im et al., 2019). Additionally, Shin et al. (2021) reported that sulfisoxazole can elicit a robust antitumor immune response in conjunction with immune checkpoint therapy, marking a significant step in cancer treatment research (Shin et al., 2021).

Environmental Monitoring

Kokoszka et al. (2021) applied an ultra-high-performance liquid chromatography coupled to tandem mass spectrometry method to detect sulfisoxazole in surface water. This study highlights the importance of monitoring sulfonamide antibiotics, including sulfisoxazole, in urban environments to assess their impact on public health and the environment (Kokoszka, Wilk, Felis, & Bajkacz, 2021).

Safety And Hazards

Sulfisoxazole can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Sulfisoxazole has been identified as an inhibitor of small extracellular vesicles (sEV) secretion from breast cancer cells through interference with endothelin receptor A (ETA) . This finding may provide a foundation for sEV-targeted cancer therapies and the mechanistic studies on sEV biology .

properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJOTUZCTLKWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfisozole sodium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
Y FUJIHARA, T KANO, H FUKUI - Fish Pathology, 1984 - jstage.jst.go.jp
… Trimethoprim residue in yellowtail tissues after oral administration of sulfisozole/ trimethoprim (5 … in kidney of several fishes following oral administration of sulfisozole/trimethoprim (5 : 1) …
Number of citations: 12 www.jstage.jst.go.jp
K Ninomiya - Bull. Shiga Pref. Fish. Exp. Sta., 2001 - cir.nii.ac.jp
Therapeutic attempt to control of coldwater disease in ayu, Plecoglossus altivelis by using Sulfisozole-Na | CiNii Research … Therapeutic attempt to control of coldwater disease in …
Number of citations: 4 cir.nii.ac.jp
J Liu, G Fang, Y Zhang, W Zheng… - Journal of the Science of …, 2009 - Wiley Online Library
… The sensitivities of five of the sulfonamides (sulfisozole, sulfathiazole, sulfameter, … and reliable determination of residues of sulfisozole, sulfathiazole, sulfameter, sulfamethoxypyridazine …
Number of citations: 15 onlinelibrary.wiley.com
H Kasai, S Nishikawa - Seafood Safety and Quality, 2018 - books.google.com
… Florfenicol Bicozamycin benzoate Fosfomycin calcium Amoxicillin Ampicillin Sulfisozole sodium … Cold water disease Antimicrobial agent Sulfisozole sodium (rainbow trout and ayu only) …
Number of citations: 0 books.google.com
N Nose, Y Hoshino, Y Kikuchi, M Horie… - Journal of the …, 1987 - academic.oup.com
A liquid chromatographic method is described to determine simultaneously the following 11 synthetic antibacterial agents used in a fishery: nitrofuran derivatives furazolidone, …
Number of citations: 49 academic.oup.com
H Zhang, Z Duan, L Wang, Y Zhang… - Journal of agricultural …, 2006 - ACS Publications
This paper reports the synthesis of five sulfonamide derivatives, the production of broad-specificity polyclonal antibodies for immunoassay of sulfonamides, and the analysis of milk …
Number of citations: 63 pubs.acs.org
Y Ito, H Oka, Y Ikai, H Matsumoto, Y Miyazaki… - … of Chromatography A, 2000 - Elsevier
… More than 98% of all of the SAs were recovered from the primary/secondary amine cartridge; whereas less than 80% for sulfisozole and sulfisoxazole were recovered from the …
Number of citations: 86 www.sciencedirect.com
M MAHMOUD - Assiut Veterinary Medical Journal, 2013 - avmj.journals.ekb.eg
… On the other hand, all the used strains were resistant to sulfisozole, colistin, polymyxin B, and vancomycin (100% resistance for all of them) and MICs not less than 58 μg/ml. Several …
Number of citations: 4 avmj.journals.ekb.eg
H Zhang, L Wang, Y Zhang, G Fang… - Journal of agricultural …, 2007 - ACS Publications
… These common methods were able to detect seven sulfonamide residues such as sulfisozole, sulfathiazole, sufameter, sulfamethoxypyridazine, sulfapyridine, sulfamethizole, and …
Number of citations: 57 pubs.acs.org
Y Iida, A Mizokami - Fish Pathology, 1996 - jstage.jst.go.jp
A bacterial disease occurred in wild ayu Plecoglossus altivelis and pale chub Zacco platypus from July to November in 1993 in Gonokawa River, Hiroshima Prefecture, Japan. Two …
Number of citations: 144 www.jstage.jst.go.jp

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